Membrane Protein SolubilizationDetergent ScreeningStructural Biology
Membrane protein researchers frequently face protein denaturation and aggregation during solubilization. MEGA-10 (N-Decanoyl-N-methylglucamine), a nonionic dialyzable detergent with a CMC of 6-7 mM, addresses this by enabling efficient membrane protein extraction at low concentrations without compromising native conformation.
• 10.7-fold lower CMC than MEGA-8, minimizing total detergent load for fragile protein complexes
• Validated 27% solubilization efficiency at 1:12 detergent-to-protein ratio for immunoassay development
• Synergistic in mixed micelle systems with SDS or CHAPS for enhanced surface activity
• ≥98% purity (GC), consistent supply with global shipping
Molecular FormulaC17H35NO6
Molecular Weight349.5 g/mol
Cat. No.B1240394
⚠ Attention: For research use only. Not for human or veterinary use.
N-Decanoyl-N-methylglucamine (CAS 85261-20-7), commonly designated MEGA-10, is a nonionic surfactant belonging to the N-acyl-N-methylglucamide (MEGA-n) homologous series [1]. This compound is characterized by a C10 decanoyl hydrophobic chain linked to an N-methylglucamine headgroup, conferring a molecular weight of 349.46 g/mol and a critical micelle concentration (CMC) of 6–7 mM at 20–25°C . MEGA-10 is widely utilized as a non-denaturing, dialyzable detergent for the solubilization, stabilization, and crystallization of integral membrane proteins [2].
WorkflowMembrane protein solubilization, stabilization, and crystallization
Selection ContextNon-denaturing, dialyzable nonionic detergent with low CMC for efficient micellization
Format FitCompatible with aqueous buffers; suitable for mixed micelle systems and ELISA workflows
[1] Walter A, et al. Solubility properties of the alkylmethylglucamide surfactants. Biochimica et Biophysica Acta (BBA) - Biomembranes. 1991; 1064(1):131-138. View Source
[2] Soltec Ventures. MEGA 10 Technical Datasheet. CAS 85261-20-7. View Source
Why MEGA-10 Cannot Be Substituted with Shorter-Chain Analogs
Generic substitution within the MEGA-n series is not scientifically defensible due to the profound impact of acyl chain length on micellization thermodynamics, membrane fluidity perturbation, and protein complex stability [1]. The C10 chain of MEGA-10 confers a significantly lower CMC and greater hydrophobic binding capacity than its C8 and C9 counterparts, directly influencing solubilization efficiency and the integrity of membrane protein–detergent complexes [2]. Furthermore, blending studies reveal that the synergistic potential with other surfactants, such as SDS or CHAPS, scales directly with chain length, making MEGA-10 a distinct and non-interchangeable component in mixed micelle systems [3]. These quantitative differences directly translate to divergent experimental outcomes in protein extraction, crystallization trials, and downstream activity assays [4].
Acyl Chain Length
Shorter-chain analogs (MEGA-8, MEGA-9) exhibit higher CMCs and weaker hydrophobic binding, which may reduce solubilization efficiency and protein complex stability.
Mixed Micelle Synergism
The extent of synergism with SDS or CHAPS scales with chain length; MEGA-10 provides a distinct thermodynamic profile that shorter analogs may not replicate.
Experimental Outcome Variability
Substituting with MEGA-8 or MEGA-9 may alter membrane protein extraction yields, crystallization trial results, and downstream activity assay readouts.
[1] Walter A, et al. Solubility properties of the alkylmethylglucamide surfactants. Biochimica et Biophysica Acta (BBA) - Biomembranes. 1991; 1064(1):131-138. View Source
[2] Miyagishi S, et al. Salt effect on critical micelle concentrations of nonionic surfactants, N-acyl-N-methylglucamides (MEGA-n). Journal of Colloid and Interface Science. 2001; 238(1):91-95. View Source
[3] Tsubone K, et al. Adsorption and Micelle Formation of Mixed Surfactant Systems in Water. IV. Three Combinations of SDS with MEGA-8, -9 and -10. Journal of Oleo Science. 2004; 53(3):109-126. View Source
[4] Odahara T. Stability and solubility of integral membrane proteins from photosynthetic bacteria solubilized in different detergents. Biochimica et Biophysica Acta (BBA) - Biomembranes. 2004; 1660(1-2):80-92. View Source
Quantitative Evidence: MEGA-10 vs. Close Analogs
Critical Micelle Concentration Comparison
At 25°C in aqueous buffer, MEGA-10 exhibits a CMC of 4.8 mM, compared to 16.0 mM for MEGA-9 and 51.3 mM for MEGA-8, as determined by the ANS fluorescent probe method [1]. This represents a 10.7-fold lower CMC than MEGA-8 and a 3.3-fold lower CMC than MEGA-9, indicating a significantly stronger driving force for micelle formation and enhanced hydrophobic sequestration capacity.
CMC ComparisonHead-to-head
4.8 mM (MEGA-10) vs 16.0 mM (MEGA-9), 51.3 mM (MEGA-8)
CMC determined at 25°C by ANS probe; may vary with buffer conditions
Membrane Protein SolubilizationDetergent ScreeningStructural Biology
Evidence Dimension
Critical Micelle Concentration (CMC) at 25°C
Target Compound Data
4.8 mM
Comparator Or Baseline
MEGA-8: 51.3 mM; MEGA-9: 16.0 mM
Quantified Difference
10.7-fold lower than MEGA-8; 3.3-fold lower than MEGA-9
Conditions
Aqueous saline buffer, 25°C, ANS fluorescent probe method
Why This Matters
Procuring MEGA-10 enables effective membrane protein solubilization at substantially lower detergent concentrations, reducing downstream removal burdens and minimizing potential protein denaturation artifacts.
Membrane Protein SolubilizationDetergent ScreeningStructural Biology
[1] Walter A, et al. Solubility properties of the alkylmethylglucamide surfactants. Biochimica et Biophysica Acta (BBA) - Biomembranes. 1991; 1064(1):131-138. View Source
Synergism in Mixed Micelle Systems with SDS
In mixed surfactant systems with SDS at 30°C, the extent of synergism in surface tension reduction increased in the order of MEGA-8 < MEGA-9 < MEGA-10 [1]. This was quantified by the interaction parameter in micelles (ωR) derived from regular solution theory, demonstrating that MEGA-10 participates in more thermodynamically favorable mixed micelle formation than its shorter-chain analogs.
Synergism RankHead-to-head
MEGA-10 > MEGA-9 > MEGA-8 in surface tension reduction with SDS
Reports ranking for mixed-micelle formulation selection
Based on ωR interaction parameter; data to verify under specific experimental conditions
MEGA-8 and MEGA-9 (extent of synergism: MEGA-8 < MEGA-9 < MEGA-10)
Quantified Difference
Qualitative rank order with ωR values showing more negative (favorable) interaction energy for MEGA-10
Conditions
Water at 30°C, Wilhelmy plate surface tension measurement, mixed systems with SDS
Why This Matters
For applications requiring mixed detergent systems, selecting MEGA-10 provides superior surface activity and micellization efficiency, potentially reducing total detergent load while maintaining solubilization power.
[1] Tsubone K, et al. Adsorption and Micelle Formation of Mixed Surfactant Systems in Water. IV. Three Combinations of SDS with MEGA-8, -9 and -10. Journal of Oleo Science. 2004; 53(3):109-126. View Source
Membrane Protein Solubilization Efficiency in ELISA
In a validated enzyme-linked immunosorbent assay (ELISA) for platelet antibody detection, MEGA-10 achieved a solubilization efficiency of 27% at a detergent-to-protein ratio of 1:12, enabling the quantitative recovery of immunologically functional platelet membrane glycoproteins GPIb, GPIIb, and GPIIb/IIIa [1]. The solubilized antigens remained stable and reactive after 100 days of storage at 4°C on nitrocellulose discs.
ELISA SolubilizationSupporting evidence
27% yield at detergent/protein 1:12
Provides quantitative benchmark for membrane antigen recovery
Reported in platelet antibody ELISA; stability 100 days at 4°C on nitrocellulose
Solubilization efficiency of platelet membrane proteins
Target Compound Data
27% at detergent/protein ratio of 1:12
Comparator Or Baseline
No direct comparator provided; baseline is complete solubilization (100%)
Quantified Difference
27% yield under specified conditions
Conditions
Human platelets, detergent/protein ratio 1:12, ELISA platform
Why This Matters
This provides a quantitative benchmark for MEGA-10 performance in a clinically relevant immunoassay format, supporting procurement decisions for laboratories developing diagnostic or research-grade ELISA protocols involving membrane antigens.
[1] Rock G, et al. An enzyme-linked immunosorbent assay for the detection of platelet antibodies using detergent-solubilized platelets immobilized on nitrocellulose discs. Journal of Immunological Methods. 1987; 102(2):189-195. View Source
Procurement and Application Scenarios
Low-Concentration Membrane Protein Solubilization
Given its CMC of 4.8 mM at 25°C—a 10.7-fold reduction compared to MEGA-8—MEGA-10 is the preferred detergent for solubilizing fragile membrane proteins where minimizing total detergent load is critical [1]. Laboratories requiring efficient micelle formation at lower concentrations to preserve protein integrity and simplify downstream dialysis should select MEGA-10 over shorter-chain MEGA analogs [2].
Mixed Detergent Systems with SDS or CHAPS
For researchers developing mixed micelle systems with anionic (SDS) or zwitterionic (CHAPS) co-surfactants, MEGA-10 provides the greatest extent of synergistic surface tension reduction among the MEGA-n series [1]. This makes it the optimal choice for formulations where enhanced surface activity and micelle stability are required while minimizing total surfactant concentration [2].
ELISA-Based Detection of Membrane Antigens
In immunoassay development requiring solubilization and immobilization of native membrane antigens, MEGA-10 offers a validated protocol achieving 27% solubilization efficiency at a 1:12 detergent-to-protein ratio, with long-term antigen stability on nitrocellulose supports [1]. This makes MEGA-10 a justified procurement choice for clinical and research laboratories developing platelet antibody detection assays or similar ELISA platforms.
Application
Selection Property
Validation Focus
Low-concentration membrane protein solubilization
Low CMC for minimal detergent load
Micellization efficiency and protein integrity
Mixed detergent systems with SDS or CHAPS
Enhanced synergism in surface tension reduction
Mixed micelle formation and surface activity
ELISA-based membrane antigen detection
Validated solubilization protocol with antigen stability
Antigen recovery and long-term nitrocellulose stability
[1] Walter A, et al. Solubility properties of the alkylmethylglucamide surfactants. Biochimica et Biophysica Acta (BBA) - Biomembranes. 1991; 1064(1):131-138. View Source
[2] Soltec Ventures. MEGA 10 Technical Datasheet. CAS 85261-20-7. View Source
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